molecular formula C11H11ClN2 B10845228 6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole

6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole

Cat. No.: B10845228
M. Wt: 206.67 g/mol
InChI Key: AWEHDQNNOZXHOU-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is a heterocyclic compound that features a fused pyrazine and indole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl glyoxylate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole

InChI

InChI=1S/C11H11ClN2/c12-10-3-1-2-8-6-9-7-13-4-5-14(9)11(8)10/h1-3,6,13H,4-5,7H2

InChI Key

AWEHDQNNOZXHOU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=C2C(=CC=C3)Cl)CN1

Origin of Product

United States

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